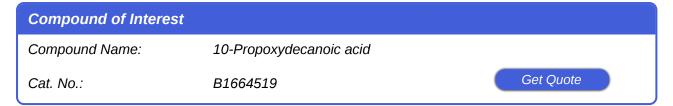


# Inhibition of N-myristoyltransferase by Fatty Acid Analogs: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-myristoylation is a critical lipid modification of proteins, catalyzed by the enzyme N-myristoyltransferase (NMT). This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1] This modification is essential for the proper localization and function of these proteins, many of which are key components in cellular signaling pathways.[2] NMT substrates are involved in processes such as signal transduction, oncogenesis, and infectious disease progression, making NMT a compelling therapeutic target.[2][3] Inhibition of NMT by fatty acid analogs and other small molecules can disrupt these pathways, leading to outcomes such as cell cycle arrest, apoptosis, and the suppression of viral replication.[4] These application notes provide an overview of the inhibitory effects of fatty acid analogs on NMT, detailed experimental protocols for assessing NMT inhibition, and a summary of the downstream cellular consequences.

# Data Presentation: Inhibitory Activity of Fatty Acid Analogs and Other Small Molecules against N-myristoyltransferase

The following tables summarize the in vitro inhibitory activity of various compounds against N-myristoyltransferase (NMT). This data is crucial for comparing the potency of different inhibitors



and for selecting appropriate compounds for further investigation.

Table 1: IC50 Values of Myristic Acid Analogs and Derivatives against NMT

Compound	NMT Source	IC50 (μM)	Reference(s)
Myristic Acid	Human	4.213	[5]
Lauric Acid (12- carbon)	Human	0.52 ± 0.06	[6]
Palmitic Acid (16-carbon)	Human	>100	[6]
(+/-)-2- Bromotetradecanoic acid	Candida albicans	39	[7]
(+/-)-2- Bromotetradecanoic acid	Cryptococcus neoformans	20	[7]
(+/-)-2- Bromotetradecanoic acid	Saccharomyces cerevisiae	10	[7]
Myristic Acid Derivative 3u	Fungal	0.835	[5]
Myristic Acid Derivative 3m	Fungal	0.863	[5]
Myristic Acid Derivative 3t	Fungal	1.003	[5]
Myristic Acid Derivative 3k	Fungal	1.293	[5]
Myristic Acid Derivative 3r	Fungal	1.464	[5]

Table 2: IC50 and Ki Values of Potent NMT Inhibitors



Compound	NMT Source	IC50	Ki	Reference(s)
IMP-366 (DDD85646)	Trypanosoma brucei	2 nM	-	[8]
IMP-366 (DDD85646)	Human	4 nM	-	[8]
IMP-1088	Human (NMT1 & NMT2)	<1 nM	<210 pM (Kd)	[9]
S-(2- ketopentadecyl)- CoA	Bovine Brain	-	0.11 μΜ	[4]
S-(2-bromo- tetradecanoyl)- CoA	Bovine Brain	-	-	[4]
N-(2-S-CoA- tetradecanoyl)gly cinamide	Bovine Brain	-	-	[4]
1-bromo-2- pentadecanone	Bovine Brain	-	24 μΜ	[4]

### **Experimental Protocols**

# Protocol 1: Fluorescence-Based N-myristoyltransferase Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to measure NMT activity and its inhibition by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[5]

#### Materials:

- Recombinant human NMT1 or NMT2
- Myristoyl-CoA



- Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
- 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
- Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT
- Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of the peptide substrate in assay buffer.
  - Prepare a stock solution of myristoyl-CoA in assay buffer.
  - Prepare a stock solution of CPM in DMSO.
  - Prepare serial dilutions of the test compounds in DMSO.
- Assay Setup:
  - In a 96-well black microplate, add the following to each well:
    - 50 μL of assay buffer
    - 1 μL of test compound solution in DMSO (or DMSO alone for control wells)
    - 10 μL of recombinant NMT enzyme solution (final concentration will depend on enzyme activity, typically in the nM range)
  - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the Reaction:



- Prepare a reaction mix containing the peptide substrate and myristoyl-CoA in assay buffer.
- Add 40 μL of the reaction mix to each well to initiate the enzymatic reaction.
- Immediately add 1 μL of CPM solution to each well.
- Measurement:
  - Place the microplate in a fluorescence plate reader pre-heated to 37°C.
  - Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.
  - Take readings every 1-2 minutes for a total of 30-60 minutes.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  - Plot the reaction velocity against the concentration of the test compound.
  - Determine the IC50 value by fitting the data to a dose-response curve.

# Protocol 2: Radioactive N-myristoyltransferase Inhibition Assay

This protocol outlines a classic and highly sensitive method for measuring NMT activity and inhibition using a radiolabeled myristoyl donor and a phosphocellulose paper binding method to separate the radiolabeled peptide product from the unreacted donor.[9]

#### Materials:

- Recombinant human NMT1 or NMT2
- [3H]myristoyl-CoA
- Peptide substrate (e.g., a peptide derived from the N-terminus of the catalytic subunit of cAMP-dependent protein kinase or pp60src)



- Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT
- Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO
- P81 phosphocellulose paper
- Wash Buffer: 10 mM phosphoric acid
- Scintillation fluid
- · Scintillation counter
- Microcentrifuge tubes

#### Procedure:

- Prepare Reagents:
  - Prepare a stock solution of the peptide substrate in assay buffer.
  - Prepare a stock solution of [3H]myristoyl-CoA (specific activity should be known).
  - Prepare serial dilutions of the test compounds in DMSO.
- Assay Setup:
  - $\circ$  In microcentrifuge tubes, prepare the reaction mixture (total volume of 50  $\mu$ L):
    - Assay Buffer
    - 1 μL of test compound solution in DMSO (or DMSO alone for control wells)
    - Recombinant NMT enzyme
    - Peptide substrate
  - Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the Reaction:



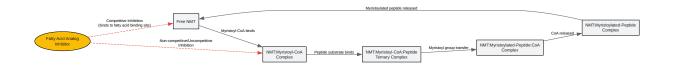
- Add [3H]myristoyl-CoA to each tube to start the reaction.
- Incubate the reaction at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.
- Stop the Reaction and Separate Products:
  - Spot a 40 μL aliquot of each reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.
  - Immediately immerse the papers in a beaker containing cold wash buffer (10 mM phosphoric acid).
  - Wash the papers three times with gentle stirring for 5 minutes each in fresh, cold wash buffer to remove unreacted [3H]myristoyl-CoA.
  - Perform a final wash with acetone to air-dry the papers.

#### Measurement:

- Place the dried P81 papers into scintillation vials.
- Add 5 mL of scintillation fluid to each vial.
- Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Subtract the background CPM (from a reaction without enzyme) from all other readings.
  - Plot the CPM values against the concentration of the test compound.
  - Determine the IC50 value by fitting the data to a dose-response curve.

# Visualizations NMT Catalytic Cycle and Inhibition



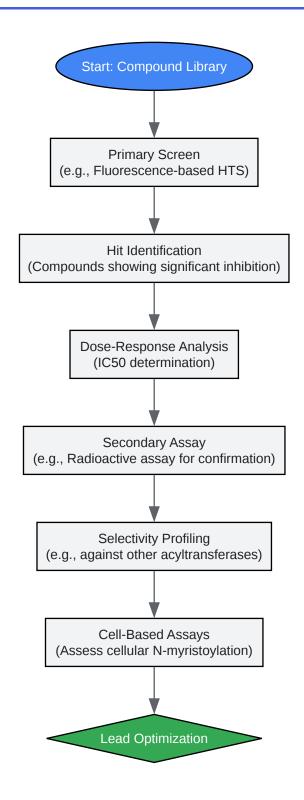


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Caption: NMT catalytic cycle and points of inhibition by fatty acid analogs.

### **Experimental Workflow for Screening NMT Inhibitors**



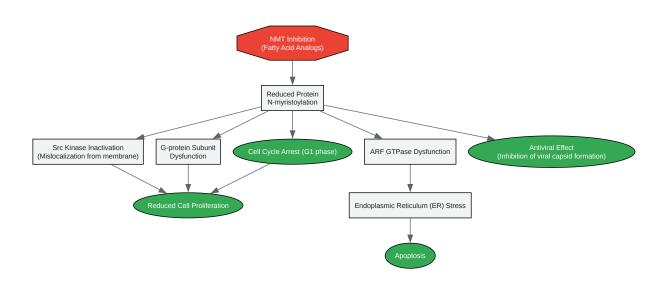


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Caption: A general workflow for the screening and validation of NMT inhibitors.



## Downstream Signaling Pathways Affected by NMT Inhibition



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Caption: Key signaling pathways impacted by the inhibition of N-myristoyltransferase.

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